2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester is a boronic ester derivative that has garnered attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction. This compound is characterized by the presence of a pyrazole ring, a thiazole ring, and a boronic ester group, which collectively contribute to its reactivity and versatility in synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester typically involves the formation of the boronic ester group through the reaction of a boronic acid with pinacol. One common method involves the use of 4-methyl-1H-pyrazole and thiazole-4-boronic acid as starting materials. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester is primarily involved in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is widely used for the formation of carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., THF, toluene).
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-100°C).
Major Products
The major products of these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester is used as a reagent in the synthesis of various heterocyclic compounds. Its ability to form stable carbon-carbon bonds through Suzuki-Miyaura coupling makes it a valuable tool for constructing complex molecular architectures .
Biology and Medicine
Its derivatives have been investigated for their activity against various biological targets, including enzymes and receptors involved in disease pathways .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and fine chemicals. Its role in the production of pharmaceuticals and agrochemicals highlights its importance in large-scale chemical manufacturing .
Mechanism of Action
The mechanism of action of 2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the transmetalation of the boronic ester with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic ester group facilitates the transfer of the organic moiety to the palladium center, enabling the coupling reaction to proceed efficiently.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
- 1H-Pyrazole-4-boronic acid pinacol ester
- 1-Boc-pyrazole-4-boronic acid pinacol ester
Uniqueness
Compared to similar compounds, 2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester offers unique reactivity due to the presence of both pyrazole and thiazole rings. This dual functionality can enhance its utility in the synthesis of diverse chemical entities, providing a broader scope of applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-(4-methylpyrazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BN3O2S/c1-9-6-15-17(7-9)11-16-10(8-20-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZYKGFAJGDOAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3C=C(C=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.